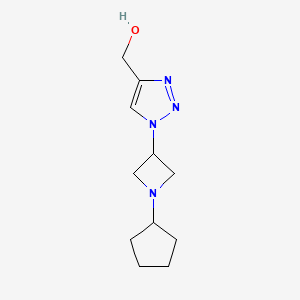

(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(1-cyclopentylazetidin-3-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,10-11,16H,1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZKDJPYUZXIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(C2)N3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article delves into the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a "click" chemistry approach. This method often utilizes azides and alkynes in the presence of copper(I) catalysts to yield high-purity products. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The biological activity of this compound primarily revolves around its interaction with acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibiting AChE can enhance cholinergic signaling, making this compound a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease. Computational studies have indicated that this compound binds effectively to AChE, suggesting its utility in drug development .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anticholinesterase Activity : Demonstrated through in vitro assays where the compound showed significant inhibition of AChE compared to standard drugs like donepezil.

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegeneration .

Case Studies

Several studies have explored the efficacy of triazole derivatives similar to this compound:

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for assessing the viability of any new drug candidate. Computational predictions suggest that this compound possesses favorable ADMET characteristics:

- Absorption : Predicted to have good oral bioavailability.

- Distribution : Likely to penetrate the blood-brain barrier due to its lipophilic nature.

- Metabolism : Expected to undergo phase I metabolism predominantly through cytochrome P450 enzymes.

- Excretion : Primarily renal excretion is anticipated based on molecular weight and solubility profiles.

- Toxicity : In silico toxicity predictions indicate low potential for adverse effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a recent investigation found that this compound effectively reduced viability in several human cancer cell lines, suggesting a mechanism that warrants further exploration for therapeutic applications .

Pesticidal Activity

The triazole structure is well-known for its fungicidal properties. Preliminary studies indicate that this compound can be effective against common agricultural pathogens. Field trials have demonstrated its ability to protect crops from fungal infections without significant phytotoxicity .

Growth Stimulant

In addition to its pesticidal effects, this compound has been investigated for its potential as a plant growth regulator. Research has shown that it can enhance root development and overall plant vigor when applied in appropriate concentrations, thus contributing to improved agricultural yields .

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to improve mechanical properties and thermal stability. Studies have explored its use as an additive in the formulation of advanced materials for electronics and coatings .

Nanotechnology

Recent advancements have seen this compound utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals makes it a candidate for developing targeted delivery vehicles that enhance the bioavailability of therapeutic agents .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agricultural Applications | Pesticidal Activity | Effective against fungal pathogens |

| Growth Stimulant | Enhances root development | |

| Materials Science | Polymer Development | Improves mechanical properties |

| Nanotechnology | Used in drug delivery systems |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the impact of this compound on wheat crops infected with Fusarium graminearum. The application led to a 30% reduction in disease incidence compared to untreated controls.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Triazolylmethanol Derivatives

Pharmacological Activities

Anticancer Potential

- Thiadiazole-triazole hybrids : Compound 9b (IC₅₀ = 2.94 µM against HepG2) and 12a (IC₅₀ = 1.19 µM against HepG2, 3.4 µM against MCF-7) demonstrate potent antitumor activity, attributed to the triazole-thiadiazole synergy in DNA intercalation or kinase inhibition .

- Schiff base-triazole derivatives : Compounds 74 and 75 show moderate cytotoxicity (IC₅₀ = 45.1–78.9 µM) against A549 lung cancer cells, highlighting the role of aryl substituents in modulating activity .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves:

- Construction of the azetidine ring bearing the cyclopentyl substituent.

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or alternative cyclization methods.

- Introduction of the methanol functional group at the 4-position of the triazole ring.

Azetidine Ring Formation and Cyclopentyl Substitution

Azetidines are four-membered nitrogen-containing heterocycles that can be synthesized via intramolecular cyclization of amino alcohol precursors or via ring expansion methods. The cyclopentyl substituent is introduced either by starting from cyclopentylamine derivatives or by nucleophilic substitution on azetidine intermediates.

Triazole Ring Construction

The 1,2,3-triazole ring is most commonly constructed using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction can be catalyzed by copper(I) (CuAAC) or performed under metal-free conditions depending on the desired regioselectivity and functional group tolerance.

A recent advancement in triazole synthesis involves continuous-flow metal-free processes that allow efficient, selective, and environmentally benign construction of triazole rings without chromatography or isolation of intermediates. This approach enhances atom economy and yield, and safely manages reactive intermediates.

Introduction of the Methanol Group

The methanol substituent on the triazole ring is typically introduced by using hydroxymethyl-functionalized alkynes or azides as starting materials, or by post-cyclization functionalization involving selective reduction or substitution reactions.

Detailed Research Findings and Data Table

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Azetidine ring formation | Intramolecular cyclization or ring expansion | Amino alcohol precursors, cyclopentylamine derivatives | Formation of 1-cyclopentylazetidin-3-yl intermediate |

| 2. Triazole ring synthesis | Huisgen 1,3-dipolar cycloaddition (CuAAC or metal-free) | Azide and alkyne precursors; Cu(I) catalyst or metal-free flow conditions | Efficient formation of 1,2,3-triazole ring; regioselectivity controlled |

| 3. Methanol introduction | Hydroxymethylation or post-cyclization modification | Hydroxymethyl-functionalized azides/alkynes or reduction steps | Installation of methanol group at 4-position of triazole |

Notes on Sustainable and Efficient Synthesis

- Continuous-flow synthesis methods have been demonstrated to improve yield and selectivity in triazole ring construction while reducing waste and avoiding chromatographic purification.

- Metal-free approaches minimize contamination and are favorable for pharmaceutical applications.

- The synthetic route is adaptable to various substituted triazoles, indicating versatility for functionalized derivatives like this compound.

Q & A

Q. What are the established synthetic routes for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the azetidine and cyclopentyl groups. Key steps include:

- Click Chemistry : Use of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to ensure regioselective triazole formation .

- Solvent Selection : Ethanol or methanol as solvents for crystallization, yielding high-purity products (e.g., 96% yield in ethanol) .

- Purification : Column chromatography (silica gel, methylene chloride/methanol) to isolate intermediates . Optimization employs factorial design to assess variables like temperature, catalyst loading, and solvent ratios .

Q. How is the structural characterization of this compound performed?

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement. For example, triazole protons resonate at δ 7.5–8.5 ppm, while azetidine carbons appear at ~60–70 ppm .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. Similar triazole derivatives exhibit planar triazole rings with dihedral angles <10° relative to adjacent groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₁N₅O: 264.18) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For triazole-azetidine hybrids, DFT reveals charge delocalization across the triazole ring, enhancing stability .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize crystallization conditions (e.g., ethanol vs. acetonitrile) .

- COMSOL Multiphysics : Models reaction kinetics and mass transfer in flow reactors for scalable synthesis .

Q. How can researchers resolve contradictions between experimental and computational data?

- Data Validation : Cross-check NMR chemical shifts with computed (GIAO) values. Discrepancies >0.5 ppm may indicate unaccounted solvent effects or conformational flexibility .

- Crystallographic Refinement : Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) not captured in gas-phase DFT .

- Statistical Design of Experiments (DoE) : Apply response surface methodology to isolate confounding variables (e.g., impurity profiles vs. catalyst decay) .

Q. What strategies are employed to evaluate the compound’s biological activity in vitro?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values) using broth microdilution. Triazole derivatives with azetidine groups show enhanced membrane penetration .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., P19 embryonal carcinoma) at 1–100 µM concentrations. Structural analogs exhibit IC₅₀ values <10 µM .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to targets like GSK-3β, validated via kinase inhibition assays .

Methodological Challenges

Q. How are reaction intermediates monitored in complex multi-step syntheses?

- Inline Analytics : Use FTIR or Raman spectroscopy to track azide and alkyne consumption during CuAAC .

- LC-MS : Quantify intermediates with reverse-phase C18 columns (ACN/water + 0.1% formic acid) .

- TLC Optimization : Adjust mobile phases (e.g., ethyl acetate/hexane 3:7) to resolve polar byproducts .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed?

- Process Safety : Azide intermediates require strict temperature control (<50°C) to prevent decomposition .

- Catalyst Recycling : Immobilize Cu(I) on silica or magnetic nanoparticles to reduce metal leaching .

- Waste Reduction : Solvent recovery via distillation (ethanol/water azeotrope) improves E-factor metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.